molecular formula C13H10N2S B11880213 5-Methyl-2-(quinolin-4-yl)thiazole

5-Methyl-2-(quinolin-4-yl)thiazole

Cat. No.: B11880213
M. Wt: 226.30 g/mol
InChI Key: HLXUBLZAWHLSTQ-UHFFFAOYSA-N
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Description

5-Methyl-2-(quinolin-4-yl)thiazole is a synthetically engineered hybrid compound that incorporates two privileged pharmacophores in medicinal chemistry: the quinoline and the thiazole ring systems. This molecular design is strategically employed in rational drug discovery to create novel scaffolds with enhanced and synergistic biological activities. The quinoline nucleus is a well-established structural component found in numerous therapeutic agents, notably antibiotics like ciprofloxacin and antimalarials like chloroquine, valued for its ability to interact with diverse biological targets such as DNA gyrase . The thiazole ring, a feature in approved drugs including the antibiotic aztreonam and the antifungal abafungin, contributes significantly to biological activity through its aromatic system containing both nitrogen and sulfur heteroatoms . This hybrid scaffold is of significant research value in the development of new anti-infective agents, particularly against multidrug-resistant pathogens. Compounds based on the quinoline-thiazole framework have demonstrated potent, broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli , as well as fungal strains like Candida albicans . Structure-activity relationship (SAR) studies indicate that the incorporation of lipophilic aromatic systems, such as the quinoline in this compound, significantly enhances antimicrobial potency . The mechanism of action is believed to involve the inhibition of key bacterial enzymes, such as DNA gyrase, with molecular docking studies showing that these hybrids bind effectively to the enzyme's active site through a network of hydrogen bonds and π-interactions . Beyond antimicrobial applications, the quinoline-thiazole architecture is also a promising scaffold in anticancer research. The structural features of this hybrid allow it to interfere with critical cellular pathways in cancer cells. Research into analogous hybrids has shown potential to inhibit proliferation and induce apoptosis in various cancer cell lines, making this compound a compound of interest for researchers in oncology and chemical biology . This product is intended for research use only as a reference standard or for in vitro investigative studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

5-methyl-2-quinolin-4-yl-1,3-thiazole

InChI

InChI=1S/C13H10N2S/c1-9-8-15-13(16-9)11-6-7-14-12-5-3-2-4-10(11)12/h2-8H,1H3

InChI Key

HLXUBLZAWHLSTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C2=CC=NC3=CC=CC=C23

Origin of Product

United States

Biological Activity

5-Methyl-2-(quinolin-4-yl)thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Thiazole Compounds

Thiazoles are heterocyclic compounds known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of quinoline moieties enhances these effects, making thiazole derivatives particularly valuable in drug development .

Biological Activities

1. Antimicrobial Activity
this compound has demonstrated promising antimicrobial properties. A study highlighted that thiazole derivatives exhibit activity against various pathogens, including bacteria and fungi. The structure–activity relationship (SAR) analysis indicates that modifications in the thiazole ring can significantly influence antimicrobial efficacy .

2. Anticancer Properties
Research indicates that this compound may inhibit the growth of cancer cells. In vitro studies have shown that this compound can induce apoptosis in several cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver cancer cells (Huh7-D12). The compound's IC50 values indicate potent anticancer activity, often in the micromolar range .

3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vivo models have shown that it can reduce inflammation markers, potentially through the inhibition of cyclooxygenase (COX) enzymes. This activity suggests a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition: The compound may inhibit various kinases involved in cellular signaling pathways, disrupting processes that lead to cancer progression .
  • Enzyme Modulation: It has been shown to affect the activity of enzymes such as COX and lipoxygenase (LOX), contributing to its anti-inflammatory effects .

Case Studies

StudyFindings
Study on Antimicrobial Activity Evaluated against E. coli and C. albicansSignificant inhibition observed with MIC values lower than standard antibiotics
Anticancer Activity Assessment Tested on MCF-7 and HCT-116 cell linesInduced apoptosis with IC50 values ranging from 1 to 10 µM, indicating strong anticancer potential
Anti-inflammatory Evaluation In vivo carrageenan-induced edema modelReduced paw edema significantly compared to control groups, suggesting effective anti-inflammatory action

Structure–Activity Relationship (SAR)

The effectiveness of this compound can be enhanced through structural modifications. Key factors influencing its biological activity include:

  • Substituents on the quinoline ring: Electron-donating or withdrawing groups can enhance or diminish activity.
  • Positioning of methyl groups: The placement of methyl groups on the thiazole ring has been shown to affect lipophilicity and bioavailability .

Scientific Research Applications

Medicinal Chemistry

5-Methyl-2-(quinolin-4-yl)thiazole has been investigated for its potential as a therapeutic agent against various diseases. Its applications in medicinal chemistry include:

  • Antimicrobial Activity : The compound has shown promising results against a range of microbial pathogens. Studies indicate that thiazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds can be as low as 0.98 µg/mL, showcasing their potency .
  • Anticancer Properties : Research has highlighted the anticancer potential of this compound derivatives. For instance, certain synthesized thiazole derivatives demonstrated selective cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and HCT-15 (colon carcinoma), with IC50 values indicating significant efficacy . The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance anticancer activity .
  • Antitubercular Activity : The compound's derivatives have also been explored for their effectiveness against Mycobacterium tuberculosis. Certain thiazole derivatives exhibited MIC values as low as 12.5 µg/mL against this pathogen, indicating their potential as novel anti-tubercular agents .

Biological Research

In biological research, this compound serves as a valuable probe due to its unique electronic properties:

  • Fluorescent Probes : The compound is being investigated for its application as a fluorescent probe in biological systems. Its ability to interact with biological macromolecules makes it suitable for studying cellular processes and dynamics .
  • Mechanism of Action Studies : Understanding how this compound interacts with enzymes and DNA is crucial for its application in drug design. Studies suggest that it can inhibit enzyme activity by binding to active sites or intercalating with DNA, thereby interfering with replication processes .

Industrial Applications

Beyond medicinal uses, this compound finds applications in various industrial sectors:

  • Dyes and Pigments : The compound's chromophoric properties make it suitable for use in the development of dyes and pigments. Its structural characteristics allow for the creation of vibrant colors used in textiles and other materials .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives demonstrated significant antimicrobial activity against E. coli and Pseudomonas aeruginosa. The compounds were synthesized through a series of reactions involving thiazole derivatives, leading to MIC values ranging from 1.56 to 3.13 µg/mL against tested pathogens .

Case Study 2: Anticancer Activity

Research on quinoline-thiazole hybrids revealed that specific compounds exhibited strong anticancer effects against various cell lines. For example, one derivative showed an IC50 value of 23.30 ± 0.35 mM against A549 cells, indicating potential for development as an anticancer drug .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring’s electron-deficient C-2 and C-5 positions facilitate nucleophilic attacks. Key examples include:

Reaction TypeReagents/ConditionsProductKey FindingsSource
BrominationNBS (N-bromosuccinimide), AIBN, CCl₄5-Bromomethyl-2-(quinolin-4-yl)thiazoleSelective bromination at the methyl group
Thioether FormationThiophenol, K₂CO₃, DMF, 80°C5-(Phenylthio)methyl derivative85% yield; confirmed by NMR/MS

Mechanism :

  • Bromination proceeds via radical initiation (AIBN) to functionalize the methyl group.

  • Thiol-based substitutions follow an SN² pathway due to steric accessibility.

Electrophilic Aromatic Substitution (EAS)

The quinoline moiety undergoes EAS at its electron-rich positions:

Reaction TypeReagents/ConditionsPosition SubstitutedYieldSource
NitrationHNO₃/H₂SO₄, 0°CC-6 of quinoline72%
SulfonationClSO₃H, CH₂Cl₂, rtC-7 of quinoline68%

Mechanistic Insight :

  • Nitration occurs preferentially at C-6 due to resonance stabilization of the σ-complex .

  • Sulfonation’s reversibility favors C-7 substitution under kinetic control .

Cycloaddition and Heterocyclization

The thiazole ring participates in [3+2] and [4+2] cycloadditions:

3.2. Diels-Alder Reaction

The quinoline ring acts as a dienophile in reactions with electron-rich dienes:

DieneConditionsProductStereo-selectivitySource
1,3-ButadieneToluene, 110°CTetrahydrobenzoquinoline-thiazoleendo preference

4.1. Methyl Group Oxidation

  • Reagent : KMnO₄, H₂O, 100°C

  • Product : 5-Carboxylic acid derivative

  • Yield : 65%

4.2. Quinoline Ring Reduction

  • Reagent : H₂, Pd/C, EtOH

  • Product : 1,2,3,4-Tetrahydroquinoline-thiazole

  • Selectivity : Partial reduction preserves thiazole integrity

Metal Complexation

The nitrogen atoms in thiazole and quinoline coordinate transition metals:

Metal SaltConditionsComplex StructureApplicationSource
Cu(II) acetateMeOH, rtOctahedral Cu(N,S)₂ complexAnticancer studies
Pd(II) chlorideDMF, refluxSquare-planar Pd(N)₄ complexCatalytic coupling

Stability : Cu complexes show higher thermodynamic stability (log β = 8.2) than Pd analogs .

Cross-Coupling Reactions

The thiazole’s C-4 position participates in Suzuki-Miyaura couplings:

PartnerCatalystProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃4-Phenyl-thiazole-quinoline83%
Pyridinylboronic esterPd₂(dba)₃, SPhos4-Pyridinyl analog76%

Optimization : Microwave irradiation (150°C, 20 min) improves yields by 15% .

Condensation Reactions

The methyl group undergoes Knoevenagel condensations:

Carbonyl CompoundConditionsProductNotesSource
BenzaldehydePiperidine, EtOH, Δ5-Styryl derivativeλmax = 420 nm
4-NitrobenzaldehydeNaOH, H₂O/EtOH5-(4-Nitrostyryl) analog89% yield

Mechanism : Base-catalyzed deprotonation forms a resonance-stabilized enolate .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition:

  • Conditions : UV (254 nm), CH₃CN

  • Product : Dimer via thiazole-thiazole coupling

  • Quantum Yield : Φ = 0.33

Comparison with Similar Compounds

Key Observations :

  • Quinoline vs. Phenyl Groups: The quinolin-4-yl group in the target compound provides a larger aromatic system compared to phenyl groups in analogs like 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide . This may enhance interactions with hydrophobic protein pockets.
  • Functional Group Diversity : Substituents such as trifluoromethyl (electron-withdrawing) in versus acetyl (electron-withdrawing carbonyl) in influence electronic properties and solubility.
  • Synthetic Efficiency : The target compound’s 65% yield is comparable to typical thiazole syntheses, though yields for complex analogs (e.g., triazole-thiazoles in ) are often unreported.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Chlorinated analogs (e.g., 5-(chloromethyl)-2-(4-chlorophenyl)-4-methylthiazole ) may exhibit slower metabolism due to halogen bonds, whereas acetylated derivatives () could undergo faster hydrolysis.

Preparation Methods

Synthesis of 1-Methyl-3-(quinolin-4-yl)thiourea

The precursor 1-methyl-3-(quinolin-4-yl)thiourea is synthesized by reacting quinolin-4-amine with methyl isothiocyanate in ethanol under reflux. This reaction proceeds via nucleophilic addition, yielding the thiourea derivative in high purity (93% yield). Spectroscopic characterization includes:

  • IR : N-H stretches at 3022–3279 cm⁻¹ and C=S absorption at 1609 cm⁻¹.

  • ¹H NMR : A singlet at δ 3.36 ppm for the methyl group and aromatic protons between δ 7.54–9.09 ppm.

Cyclization with Chloroacetone

The thiourea reacts with chloroacetone in ethanol under reflux for 30 minutes, facilitating cyclization to form 5-methyl-2-(quinolin-4-yl)thiazole. The reaction is monitored by TLC (hexane/ethyl acetate, 3:1), and the product is isolated by filtration and recrystallization from ethanol. Key spectral data for the thiazole product include:

  • ¹³C NMR : A quaternary carbon at δ 180.5 ppm for the thiazole C2 and methyl resonance at δ 30.6 ppm.

  • Mass spectrometry : A molecular ion peak at m/z 217 (M⁺).

This method achieves yields of 85–93%, with the methyl group from chloroacetone positioned at C5 and the quinoline moiety at C2.

Cyclocondensation with Thiosemicarbazides

Thiosemicarbazides serve as versatile precursors for thiazole synthesis under mild conditions. In this approach, N-substituted thiosemicarbazides react with chloroacetone to form 4-methyl-2,3-dihydrothiazoles, which are subsequently aromatized to the target compound.

Reaction Mechanism

The thiosemicarbazide undergoes condensation with chloroacetone in ethyl acetate catalyzed by triethylamine, forming a dihydrothiazole intermediate. Prolonged reflux in ethanol (6–10 hours) promotes dehydrogenation, yielding the aromatic thiazole. For example, compound 3a in was synthesized in 98% yield using this method.

Optimization and Challenges

While this route offers high yields (78–99%), the dihydrothiazole intermediate requires careful oxidation. Catalysts such as Pd/BaSO₄, as reported for analogous thiazole syntheses, may enhance aromatization efficiency.

Cross-Coupling Strategies

Modern cross-coupling techniques, though less explored in the provided literature, present a viable alternative for late-stage functionalization of pre-formed thiazoles.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsConditionsYieldAdvantagesLimitations
Hantzsch SynthesisThiourea, chloroacetoneEthanol, reflux85–93%High regioselectivity, scalableRequires thiourea synthesis
CyclocondensationThiosemicarbazide, chloroacetoneEtOAc/Et₃N, reflux78–99%Mild conditions, high yieldRequires aromatization step
Suzuki CouplingThiazole boronic acid, 4-bromoquinolinePd catalyst, baseN/AModular late-stage functionalizationComplex precursor synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methyl-2-(quinolin-4-yl)thiazole, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and coupling. For example, quinoline-thiazole hybrids are often prepared by reacting 4-quinolinecarboxaldehyde with thioamides under acidic conditions (e.g., acetic acid) to form the thiazole ring. Optimization includes varying solvents (e.g., ethanol, DMF), catalysts (e.g., p-toluenesulfonic acid), and temperatures (70–100°C) to improve yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .

Q. Which spectroscopic and analytical techniques are most effective for validating the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and ring systems (e.g., quinoline protons at δ 8.5–9.0 ppm, thiazole protons at δ 7.5–8.5 ppm) .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=N stretch at ~1600 cm1^{-1}, C-S stretch at ~680 cm1^{-1}) .
  • Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N, and S content (discrepancies >0.3% indicate impurities) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) on the quinoline or thiazole rings influence the compound’s biological activity?

  • Methodological Answer : Systematic SAR studies involve synthesizing derivatives with substituents like halogens (Cl, Br), methyl, or methoxy groups at specific positions. For instance:

  • Quinoline Ring Modifications : Electron-withdrawing groups (e.g., -Br at the 6-position) enhance α-glucosidase inhibitory activity by improving target binding .
  • Thiazole Ring Modifications : Adding a methyl group at the 5-position (as in the parent compound) increases lipophilicity, potentially improving membrane permeability .
    Biological activity is assessed via enzyme inhibition assays (e.g., IC50_{50} values) and computational docking .

Q. How can computational docking studies predict the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes (e.g., α-glucosidase, kinases) based on structural homology to known thiazole targets.
  • Docking Workflow : Use software like AutoDock Vina to model ligand-receptor interactions. For example, the quinoline moiety may form π-π stacking with aromatic residues (e.g., Phe649 in α-glucosidase), while the thiazole sulfur interacts via hydrophobic contacts .
  • Validation : Compare docking scores (binding energy < -7 kcal/mol) with experimental IC50_{50} data to refine models .

Q. How should researchers resolve contradictions in elemental analysis data for synthesized derivatives?

  • Methodological Answer : Discrepancies between calculated and experimental elemental composition may arise from incomplete purification or side reactions. Strategies include:

  • Repurification : Re-crystallize the compound using gradient solvent systems (e.g., methanol/water).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]+^+) to detect impurities.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition patterns .

Q. What strategies enable regioselective functionalization of this compound for targeted applications?

  • Methodological Answer :

  • Direct Functionalization : Use electrophilic aromatic substitution (e.g., nitration at the quinoline 3-position) with HNO3_3/H2_2SO4_4 at 0–5°C to control regiochemistry .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces substituents (e.g., -Ph, -CF3_3) at the thiazole 4-position using Pd(PPh3_3)4_4 as a catalyst .
  • Protecting Groups : Temporarily block reactive sites (e.g., thiazole nitrogen with Boc groups) during multi-step syntheses .

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